Emodin 8-glucoside
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Overview
Description
Emodin 8-glucoside is a glycosylated derivative of emodin, an anthraquinone compound. It is primarily isolated from plants such as Aloe vera and Reynoutria japonica. This compound exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emodin 8-glucoside can be synthesized through glycosylation of emodin. One method involves using glycosyltransferase enzymes from Bacillus licheniformis to catalyze the glycosylation of emodin in vitro and in vivo . The reaction conditions typically include the presence of UDP-glucose as a glycosyl donor and optimized parameters such as substrate concentration, time, and media composition.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources like Aloe vera and Reynoutria japonica. The extraction process includes using solvents like methanol, followed by purification techniques such as centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Emodin 8-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Scientific Research Applications
Emodin 8-glucoside has a wide range of scientific research applications:
Medicine: It has shown potential as an anticancer agent, particularly against nervous system tumors.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of emodin 8-glucoside involves multiple molecular targets and pathways:
Antitumor Activity: It inhibits the viability and proliferation of cancer cells by interfering with cell cycle-related proteins such as inner centromere protein and Aurora B kinase.
Neuroprotection: It exerts antioxidative effects and inhibits glutamate neurotoxicity, providing protection against neuronal damage.
Anti-inflammatory and Immunomodulatory Effects: this compound modulates inflammatory pathways and immune responses by targeting various signaling molecules and pathways.
Comparison with Similar Compounds
Emodin 8-glucoside is unique due to its glycosylated structure, which enhances its solubility and biological activity compared to its parent compound, emodin. Similar compounds include:
Aloe-emodin: Another glycosylated anthraquinone derivative with similar biological activities.
Chrysophanol 8-O-glucoside: A compound with comparable antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C21H20O10 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19+,20?,21-/m1/s1 |
InChI Key |
HSWIRQIYASIOBE-QZNXSETBSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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